molecular formula C15H13BrN6O2S B11227662 1-(6-bromo-1H-indazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11227662
M. Wt: 421.3 g/mol
InChI Key: YZTQSJNVRMLBBP-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule with a complex structure. Let’s break it down:

    1-(6-bromo-1H-indazol-3-yl): This part contains an indazole ring with a bromine substituent at the 6-position.

    N-(5-methyl-1,3,4-thiadiazol-2-yl): Here, we have a thiadiazole ring with a methyl group at the 5-position.

    5-oxopyrrolidine-3-carboxamide: This segment includes a pyrrolidine ring with a carbonyl group (oxo) at the 5-position and an amide group at the 3-position.

Preparation Methods

Industrial Production: Industrial-scale production methods often rely on cost-effectiveness and scalability. If this compound were to be produced industrially, optimization of reaction conditions, purification techniques, and safety considerations would be crucial.

Chemical Reactions Analysis

Types of Reactions:

    Cyclization: Formation of the indazole and thiadiazole rings.

    Substitution: Bromination of the indazole ring.

    Amidation: Formation of the carboxamide group.

    Oxidation/Reduction: Depending on the synthetic steps, oxidation or reduction reactions may occur.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Amidation: Amine and carboxylic acid react under appropriate conditions.

    Cyclization: Cyclization agents (e.g., phosphorus oxychloride) in suitable solvents.

Major Products: The final compound is the major product. Isolation and purification steps are essential to obtain a high yield.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying its interactions with biological targets.

    Materials Science: Incorporating it into functional materials.

    Agrochemicals: Investigating pesticidal properties.

Mechanism of Action

The compound’s mechanism likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its precise targets and pathways.

Properties

Molecular Formula

C15H13BrN6O2S

Molecular Weight

421.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H13BrN6O2S/c1-7-18-21-15(25-7)17-14(24)8-4-12(23)22(6-8)13-10-3-2-9(16)5-11(10)19-20-13/h2-3,5,8H,4,6H2,1H3,(H,19,20)(H,17,21,24)

InChI Key

YZTQSJNVRMLBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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